4-Ethyl-4-methyl-1,3-oxazolidin-2-one
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Overview
Description
4-Ethyl-4-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of propargyl alcohols with isocyanates under mild conditions. This reaction proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, typically involves chemical synthesis routes that have been extensively studied in both academic and industrial laboratories .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions often involve the replacement of functional groups within the oxazolidinone ring.
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, bases, and various oxidizing and reducing agents. The conditions for these reactions are typically mild, ensuring the stability of the oxazolidinone ring .
Major Products: The major products formed from these reactions are typically derivatives of the original oxazolidinone structure, which can have varied functional groups depending on the specific reaction conditions .
Scientific Research Applications
4-Ethyl-4-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, particularly in its antimicrobial applications, involves the inhibition of protein synthesis. This is achieved by targeting an early step involving the binding of N-formylmethionyl-tRNA to the ribosome . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparison with Similar Compounds
- 4-Methyl-1,3-oxazolidin-2-one
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 3-Ethyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one
- 2-Ethyl-2-methyl-5-(trichloromethyl)-1,3-oxazolidin-4-one
Uniqueness: 4-Ethyl-4-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58628-99-2 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-ethyl-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-6(2)4-9-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
WREDSYJEBOJHBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)N1)C |
Origin of Product |
United States |
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